

# Assessing the Selectivity Profile of XMD16-5: A Comparative Guide

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## Compound of Interest

Compound Name: XMD16-5

Cat. No.: B611851

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This guide provides a comparative analysis of the kinase selectivity profile of **XMD16-5**, a potent inhibitor of Tyrosine Kinase Nonreceptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1). The performance of **XMD16-5** is compared with other known kinase inhibitors, supported by experimental data, to offer insights into its specificity and potential off-target effects.

## Executive Summary

**XMD16-5** is a powerful inhibitor of TNK2, a non-receptor tyrosine kinase implicated in various cellular processes and the progression of several cancers<sup>[1][2][3]</sup>. Understanding the selectivity of such inhibitors is crucial for predicting their therapeutic efficacy and potential side effects. This guide compares the selectivity of **XMD16-5** with other TNK2 inhibitors, including XMD8-87 and AIM-100, as well as the broader-spectrum kinase inhibitor dasatinib. While a comprehensive public kinome scan for **XMD16-5** is not available, this comparison is based on published inhibitory concentrations (IC<sub>50</sub>) and dissociation constants (K<sub>d</sub>) for its primary target and known off-targets of related compounds.

## Comparative Selectivity Data

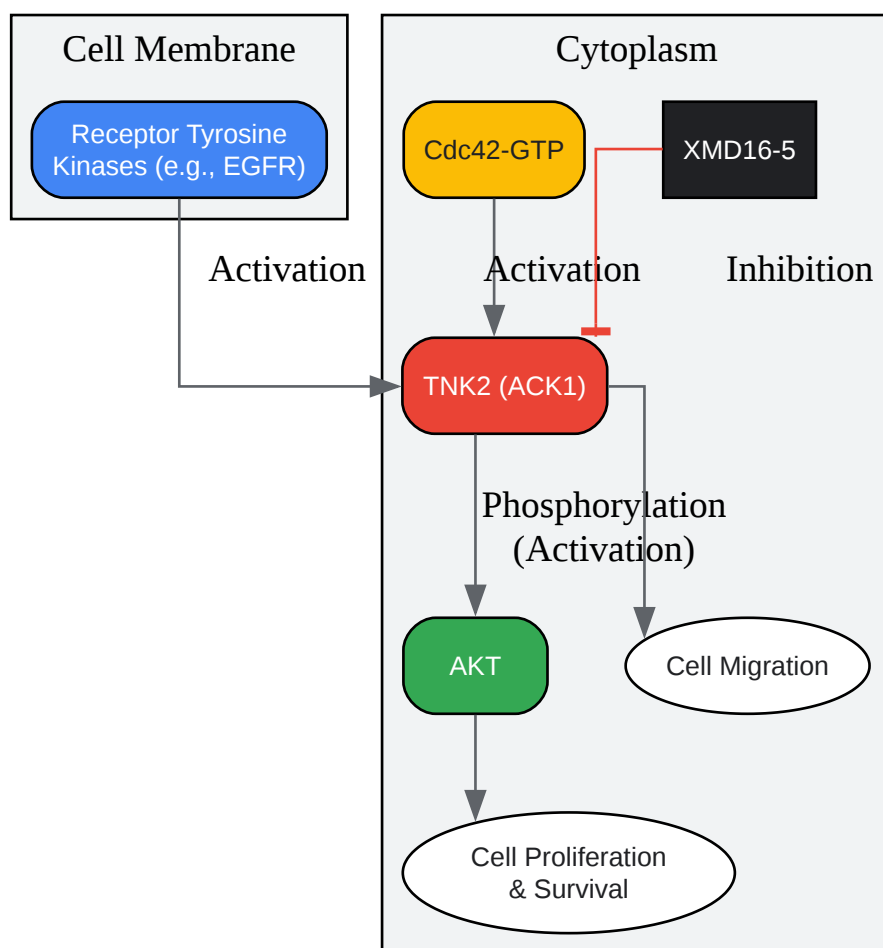
The following table summarizes the inhibitory activities of **XMD16-5** and selected alternative compounds against TNK2 and a panel of other kinases. This allows for a direct comparison of their potency and selectivity.

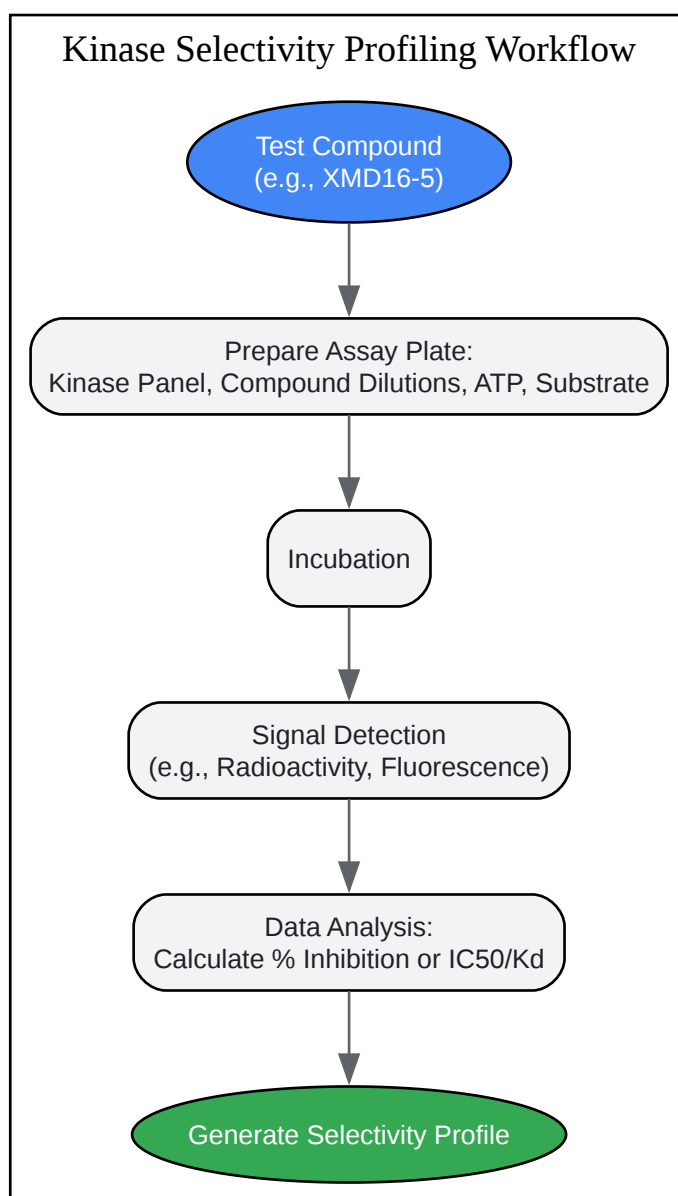
Kinase Target	XMD16-5 (IC50/Kd)	XMD8-87 (IC50/Kd)	AIM-100 (IC50)	Dasatinib (Kd)
TNK2 (ACK1)	16 nM (D163E), 77 nM (R806Q) <a href="#">[1]</a>	15 nM (Kd), 38 nM (D163E), 113 nM (R806Q) <a href="#">[4]</a> <a href="#">[5]</a>	22 nM <a href="#">[6]</a>	<3 nM
BRK	No Data Available	37 nM (Kd), 47 nM (IC50) <a href="#">[5]</a> <a href="#">[7]</a>	No Inhibition	1.3 nM
CSF1R	No Data Available	330 nM (Kd), 428 nM (IC50) <a href="#">[5]</a> <a href="#">[7]</a>	No Inhibition	11 nM
DCAMKL1	No Data Available	280 nM (Kd) <a href="#">[5]</a> <a href="#">[7]</a>	No Inhibition	No Data Available
ERK5	No Data Available	Off-target <a href="#">[7]</a>	No Inhibition	No Data Available
FRK	No Data Available	96 nM (Kd), 264 nM (IC50) <a href="#">[5]</a> <a href="#">[7]</a>	No Inhibition	No Data Available
GAK	No Data Available	270 nM (Kd) <a href="#">[5]</a> <a href="#">[7]</a>	No Inhibition	4.4 nM
TNK1	No Data Available	110 nM (Kd) <a href="#">[5]</a> <a href="#">[7]</a>	No Inhibition	No Data Available
ABL1	No Data Available	No Data Available	>1000 nM <a href="#">[6]</a>	0.13 nM
BTK	No Data Available	No Data Available	>1000 nM <a href="#">[6]</a>	0.2 nM
Lck	No Data Available	No Data Available	110 nM <a href="#">[6]</a>	0.2 nM
LYN	No Data Available	No Data Available	>1000 nM <a href="#">[6]</a>	0.3 nM

Data for dasatinib is from a broad kinase screen and represents a selection of inhibited kinases for comparative purposes.

## Signaling Pathway and Experimental Workflow

To provide a better context for the action of **XMD16-5**, the following diagrams illustrate the TNK2 signaling pathway and a general workflow for assessing kinase inhibitor selectivity.





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